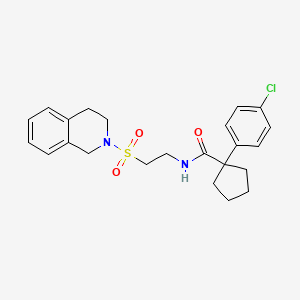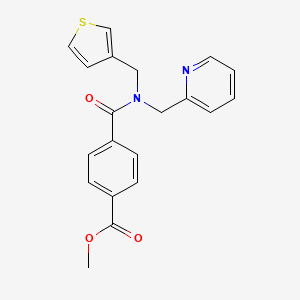
Methyl 4-((pyridin-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((pyridin-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate, also known as MPTC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the carbamate family, which is known for its diverse range of biological activities. MPTC has shown promising results in various studies, making it a subject of interest for researchers in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of Methyl 4-((pyridin-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate is not yet fully understood. However, studies suggest that Methyl 4-((pyridin-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate induces cell death in cancer cells by inhibiting the activity of certain enzymes involved in the cell cycle. Methyl 4-((pyridin-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
Methyl 4-((pyridin-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate has been shown to have several biochemical and physiological effects. Studies have shown that Methyl 4-((pyridin-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in the cell cycle. Methyl 4-((pyridin-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-((pyridin-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate has several advantages for use in laboratory experiments. It exhibits potent cytotoxicity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. Methyl 4-((pyridin-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate is also relatively easy to synthesize, making it readily available for use in laboratory experiments. However, Methyl 4-((pyridin-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on Methyl 4-((pyridin-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate. One area of research is the development of Methyl 4-((pyridin-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate-based anticancer drugs. Studies have shown that Methyl 4-((pyridin-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate exhibits potent cytotoxicity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Another area of research is the investigation of the mechanism of action of Methyl 4-((pyridin-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate. Further studies are needed to fully understand how Methyl 4-((pyridin-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate induces cell death in cancer cells. Finally, the potential toxicity of Methyl 4-((pyridin-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate needs to be further investigated to determine its safety for use in humans.
Conclusion:
Methyl 4-((pyridin-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate, or Methyl 4-((pyridin-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate, is a chemical compound that has shown promising results in various studies, making it a subject of interest for researchers in the field of medicinal chemistry. Methyl 4-((pyridin-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate has potential applications as an anticancer agent, and its mechanism of action is currently being investigated. Further studies are needed to fully understand the potential of Methyl 4-((pyridin-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate for use in scientific research.
Méthodes De Synthèse
The synthesis of Methyl 4-((pyridin-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 2-bromo-3-thiophenemethylpyridine with sodium hydride to produce the corresponding thiophenylmethylpyridine. This intermediate is then reacted with methyl 4-aminobenzoate in the presence of triethylamine to produce Methyl 4-((pyridin-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
Methyl 4-((pyridin-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate has been extensively studied for its potential applications in scientific research. One of the major areas of research is its use as a potential anticancer agent. Studies have shown that Methyl 4-((pyridin-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate exhibits potent cytotoxicity against various cancer cell lines, including breast, liver, and colon cancer. Methyl 4-((pyridin-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Propriétés
IUPAC Name |
methyl 4-[pyridin-2-ylmethyl(thiophen-3-ylmethyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-25-20(24)17-7-5-16(6-8-17)19(23)22(12-15-9-11-26-14-15)13-18-4-2-3-10-21-18/h2-11,14H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHNWHUDBSRNBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((pyridin-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



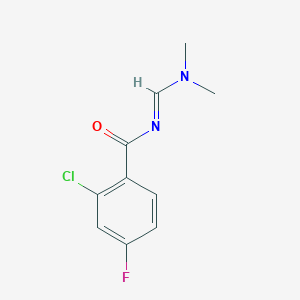
![(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2795511.png)
![4-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B2795512.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[(4-fluorophenyl)(phenyl)methyl]amino}acetamide](/img/structure/B2795514.png)
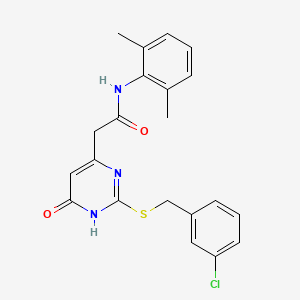

![2-(5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2795517.png)
![[5-Acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2795519.png)
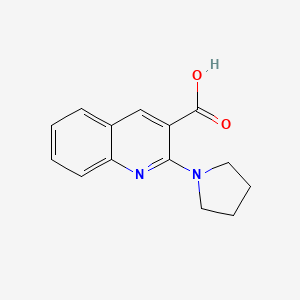
![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2795522.png)

